molecular formula C22H18FN3OS B300066 {5-[(3-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol

{5-[(3-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol

Cat. No. B300066
M. Wt: 391.5 g/mol
InChI Key: YRBBICNLUIYJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[(3-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of {5-[(3-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that {5-[(3-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol has significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce the production of amyloid beta (a protein associated with Alzheimer's disease).

Advantages and Limitations for Lab Experiments

One of the advantages of {5-[(3-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of fungi and bacteria. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of {5-[(3-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol. One area of research could be to investigate its potential as a drug candidate for the treatment of Alzheimer's disease. Another direction could be to explore its potential as a broad-spectrum antimicrobial agent. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and to optimize its synthesis method for better yields and solubility.

Synthesis Methods

The synthesis of {5-[(3-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol involves the condensation of 3-fluorobenzyl thiol with 4-phenyl-3-(phenylamino)-4,5-dihydro-1H-1,2,4-triazole-5-one in the presence of a base to form the corresponding triazole intermediate. The intermediate is then reduced using a reducing agent to obtain the final product.

Scientific Research Applications

{5-[(3-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol has been found to have potential applications in various fields of scientific research. It has been studied for its antifungal, antibacterial, and anticancer properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease.

properties

Product Name

{5-[(3-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol

Molecular Formula

C22H18FN3OS

Molecular Weight

391.5 g/mol

IUPAC Name

[5-[(3-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]-phenylmethanol

InChI

InChI=1S/C22H18FN3OS/c23-18-11-7-8-16(14-18)15-28-22-25-24-21(20(27)17-9-3-1-4-10-17)26(22)19-12-5-2-6-13-19/h1-14,20,27H,15H2

InChI Key

YRBBICNLUIYJCA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=CC=C4)F)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=CC=C4)F)O

Origin of Product

United States

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